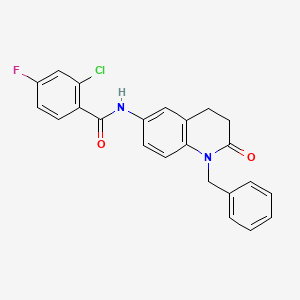

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2O2/c24-20-13-17(25)7-9-19(20)23(29)26-18-8-10-21-16(12-18)6-11-22(28)27(21)14-15-4-2-1-3-5-15/h1-5,7-10,12-13H,6,11,14H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDZMXIRPDTVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde in the presence of an acid catalyst

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various alkyl or aryl halides.

Major Products Formed:

Oxidation: Formation of corresponding quinone derivatives.

Reduction: Reduction of the quinoline ring to produce dihydroquinoline derivatives.

Substitution: Introduction of different substituents on the benzamide moiety.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Studied for its pharmacological effects, such as its ability to modulate specific biological pathways.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide, differing primarily in substituents on the benzamide group or the tetrahydroquinoline core. Key physicochemical and structural comparisons are summarized below:

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide

- Structure: Replaces the 2-chloro-4-fluorobenzamide group with a 2-(4-fluorophenoxy)acetamide moiety.

- Molecular Formula : C₂₄H₂₁FN₂O₃

- Molecular Weight : 404.44 g/mol

- Key Properties: logP: 4.675 (high lipophilicity) Hydrogen bond donors: 1 Polar surface area: 45.996 Ų (moderate polarity)

- Implications: The phenoxy-acetamide substitution may enhance metabolic stability compared to benzamide derivatives but could reduce solubility due to increased logP .

2-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Structure: Substitutes the benzyl group at the 1-position of the tetrahydroquinoline core with a propyl group.

- Molecular Formula : C₁₉H₁₈ClFN₂O₂

- Molecular Weight : 360.8 g/mol

- Key Properties: Smaller molecular weight (360.8 vs. ~392–404 g/mol in analogs) due to the shorter propyl chain.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide

- Structure : Features a 2,4-difluorobenzamide group instead of 2-chloro-4-fluorobenzamide.

- Molecular Formula : C₂₃H₁₈F₂N₂O₂

- Molecular Weight : 392.4 g/mol

- Key Properties :

General Trends and Implications

- Substituent Effects: Chloro vs. Fluoro: Chlorine’s larger atomic radius may enhance van der Waals interactions, while fluorine’s electronegativity improves metabolic stability. Benzyl vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogs.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex quinoline core structure, which is known for its diverse pharmacological properties. The following article explores its biological activity, mechanism of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C23H22ClF N2O

- Molecular Weight: 392.89 g/mol

- SMILES Notation: C1CCC(CC1)C(Nc1ccc(Cl)cc2c(CCC(N2Cc2ccccc2)=O)c1)=O

- LogP: 4.7155

- Polar Surface Area: 38.902 Ų

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various molecular targets:

- DNA Intercalation: The quinoline core may allow the compound to intercalate with DNA, inhibiting replication and transcription processes.

- Enzyme Inhibition: The benzyl and chloro substituents may enhance binding affinity to specific proteins, potentially inhibiting enzymatic activities or modulating receptor signaling pathways.

- PPAR Agonism: Similar compounds have shown activity as peroxisome proliferator-activated receptor (PPAR) agonists, which play a role in metabolic regulation and inflammation reduction .

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the ability of this compound to induce apoptosis in cancer cell lines has been observed. The compound's structural features may facilitate interactions with key proteins involved in cancer cell survival.

Anti-inflammatory Effects

Research has shown that derivatives of this compound can reduce inflammatory responses in various models. By modulating PPAR pathways, these compounds have demonstrated the ability to ameliorate conditions associated with chronic inflammation .

Study 1: In Vivo Efficacy in Diabetic Models

A study evaluating the efficacy of similar quinoline derivatives in streptozotocin-induced diabetic rats demonstrated significant reductions in retinal vascular leakage. This suggests potential applications in treating diabetic retinopathy and related ocular conditions .

| Compound | EC50 (μM) | Effect on Retinal Leakage |

|---|---|---|

| A91 | <5 | Significant reduction |

| FenoFA | 10 | Moderate reduction |

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the benzamide moiety significantly affect biological activity:

| Modification | Activity Change |

|---|---|

| 4-Fluoro substitution | Increased potency |

| Benzyl group presence | Enhanced binding affinity |

This highlights the importance of chemical modifications in optimizing the biological efficacy of quinoline derivatives.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Preparation of the tetrahydroquinolinone core via cyclization of substituted anilines with β-ketoesters under acidic conditions.

- Step 2: Benzylation at the 1-position using benzyl halides in the presence of a base (e.g., K₂CO₃) .

- Step 3: Coupling of 2-chloro-4-fluorobenzoic acid derivatives (e.g., acid chlorides) to the 6-amino group of the tetrahydroquinolinone via amidation. This step often employs coupling agents like HATU or DCC in anhydrous solvents (e.g., THF or DCM) .

- Purification: Recrystallization from ethanol or column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended .

Key Considerations:

- Monitor reaction progress using TLC or HPLC.

- Ensure anhydrous conditions for amidation to avoid hydrolysis of the acid chloride intermediate .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Answer:

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects. To resolve these:

- Dynamic NMR Studies: Analyze variable-temperature ¹H/¹³C NMR to detect rotational barriers or tautomerism in solution .

- X-ray Crystallography: Confirm the solid-state conformation and hydrogen-bonding networks. For example, reports X-ray data for a similar benzamide derivative, revealing planar amide groups and π-stacking interactions .

- Computational Modeling: Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .

Example:

In , N-cyclohexyl-2-fluorobenzamide showed a 10° deviation in dihedral angles between X-ray and DFT models due to solvent effects .

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

A combination of techniques ensures comprehensive characterization:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC). For example, the benzyl group protons typically resonate at δ 4.5–5.0 ppm .

- IR Spectroscopy: Confirm amide C=O stretches (~1670 cm⁻¹) and C-F stretches (~1260 cm⁻¹) .

- Mass Spectrometry: Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis: Validate purity (>95%) with ≤0.4% deviation from calculated C/H/N values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.